molecular formula C24H28N2O6 B557121 Boc-D-Dab(Fmoc)-OH CAS No. 131570-57-5

Boc-D-Dab(Fmoc)-OH

Cat. No. B557121
M. Wt: 440.5 g/mol
InChI Key: MJZDTTZGQUEOBL-HXUWFJFHSA-N
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Description

Boc-D-Dab(Fmoc)-OH, also known as (2R)-2-[(tert-butoxycarbonyl)amino]-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid, is a compound with the molecular weight of 440.5 . It is a solid substance that is stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for Boc-D-Dab(Fmoc)-OH is 1S/C24H28N2O6/c1-24(2,3)32-23(30)26-20(21(27)28)12-13-25-22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m1/s1 .


Physical And Chemical Properties Analysis

Boc-D-Dab(Fmoc)-OH has a molecular weight of 440.5 . It is a solid substance . The predicted boiling point is 670.9±55.0 °C and the predicted density is 1.243±0.06 g/cm3 .

Scientific Research Applications

  • Synthesis of Orthogonally Protected Amino Acids : The synthesis of orthogonally protected Fmoc-Dap/Dab (Boc/Z/Alloc)-OH, starting from Fmoc-Asp/Glu, has been described. This method is significant for creating specific amino acids with different protective groups, facilitating their use in peptide synthesis (Rao, Tantry, & Babu, 2006).

  • Peptide Synthesis : Facile synthesis methods for Nα-Boc-L-alpha,gamma-diaminobutyric acid (Boc-Dab-OH) have been developed, demonstrating its utility in peptide synthesis, particularly in the preparation of polymyxin B heptapeptide (PMBH), which contains multiple Dab residues (Yamada, Urakawa, Oku, & Katakai, 2004).

  • Structure Characterization in Polypeptides : Studies on the synthesis and structure characterization of Fmoc-L-Lys (Boc)-Gly-OH provide insights into the role of Boc-D-Dab(Fmoc)-OH in polypeptides. These studies contribute to understanding the physical and chemical properties of these polypeptides and their potential applications (Zhao Yi-nan & Key, 2013).

  • Development of PNA Monomers : The development of a Boc-protecting group strategy for Fmoc-based peptide nucleic acid (PNA) oligomerization, as seen in the synthesis and oligomerization of Fmoc/Boc-protected PNA monomers, shows the utility of Boc-D-Dab(Fmoc)-OH in creating specific PNA structures (St Amant & Hudson, 2012).

  • Preparation of Non-proteinogenic Amino Acid Esters : The preparation of orthogonally protected methyl esters of non-proteinogenic amino acids using Boc-D-Dab(Fmoc)-OH is crucial for developing novel amino acid derivatives with specific properties (Temperini et al., 2020).

  • Study of Peptide Secondary Structure : Research on the Merrifield peptide synthesis using NIR Fourier-transform Raman spectroscopy, where Fmoc acts as the N-α-protecting group, provides insights into how Boc-D-Dab(Fmoc)-OH and similar compounds influence the secondary structure of peptides (Larsen et al., 1993).

  • Hydrogelation and Self-Assembly : The study of self-assembly and hydrogelation properties of Fmoc-tripeptides, including those using Boc-D-Dab(Fmoc)-OH, highlights its role in forming distinct self-assembled structures, which can be critical for hydrogel properties (Cheng et al., 2010).

  • Introduction of Fmoc and Alloc Protecting Groups : Research on oxime carbonates as novel reagents for introducing Fmoc and Alloc protecting groups, free of side reactions, underscores the importance of Boc-D-Dab(Fmoc)-OH in peptide chemistry (Khattab et al., 2010).

Safety And Hazards

Boc-D-Dab(Fmoc)-OH is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 .

properties

IUPAC Name

(2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-20(21(27)28)12-13-25-22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZDTTZGQUEOBL-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927270
Record name 2-{[tert-Butoxy(hydroxy)methylidene]amino}-4-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-Dab(Fmoc)-OH

CAS RN

131570-57-5
Record name 2-{[tert-Butoxy(hydroxy)methylidene]amino}-4-({[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
GN Roviello, D Musumeci, M Moccia… - Journal of Peptide …, 2009 - Wiley Online Library
In the present work, we report the synthesis and the characterization of dab PNA hexamers with diaminobutyric acid backbone of D‐ or/and L‐configuration. In particular, the four nucleo‐…
Number of citations: 4 onlinelibrary.wiley.com
LA Dickinson, R Burnett, C Melander, BS Edelson… - Chemistry & Biology, 2006 - cell.com
These molecules are a linked, not g linked hairpins, as shown. This was the result of the use at Scripps of Boc-D-Dab (Fmoc)-OH rather than Fmoc-D-Dab (Boc)-OH, which afford …
Number of citations: 4 www.cell.com
SM Tsai, ME Farkas, CJ Chou… - Nucleic acids …, 2007 - academic.oup.com
Hairpin polyamide–chlorambucil conjugates containing an α-diaminobutyric acid (α-DABA) turn moiety are compared to their constitutional isomers containing the well-characterized γ-…
Number of citations: 34 academic.oup.com
C Guo, Y Kawamoto, S Asamitsu, Y Sawatani… - Bioorganic & medicinal …, 2015 - Elsevier
N-Methylpyrrole (Py)–N-methylimidazole (Im) polyamides are organic molecules that can recognize predetermined DNA sequences in a sequence-specific manner. Human telomeres …
Number of citations: 11 www.sciencedirect.com
S Rossiter, CL Smith, M Malaki, M Nandi… - Journal of medicinal …, 2005 - ACS Publications
The enzyme DDAH metabolizes methylarginines that are inhibitors of nitric oxide synthase (NOS). Substrate-based inhibitors of mammalian DDAH have been synthesized, with …
Number of citations: 71 pubs.acs.org
D Alvarez, CJ Chou, L Latella, SG Zeitlin, S Ku… - Cell Cycle, 2006 - Taylor & Francis
A polyamide-chlorambucil conjugate (1R-Chl) arrests a wide range of human cancer cell lines at the G2/M phase of the cell cycle and down-regulates histone H4c gene expression. …
Number of citations: 31 www.tandfonline.com
ME Farkas, SM Tsai, PB Dervan - Bioorganic & medicinal chemistry, 2007 - Elsevier
A hairpin polyamide-chlorambucil conjugate linked by α-diaminobutyric acid (α-DABA) has been shown to have interesting biological properties in cellular and small animal models. …
Number of citations: 16 www.sciencedirect.com
ME Farkas - 2010 - thesis.library.caltech.edu
Modulation of gene expression by small molecules is a challenge in the field of chemical biology. Hairpin pyrrole-imidazole polyamides are a class of programmable small molecules …
Number of citations: 5 thesis.library.caltech.edu
GN Roviello, D Musumeci, EM Bucci, M Castiglione… - Chem Eng Trans, 2008
Number of citations: 1
M Castiglione - fedoa.unina.it
1.1 Oligonucleotides (ODN) for biotechnological applications pag. 10 1.2 Peptide nucleic acids (PNA) pag. 17 1.3 Modifications PNA: Nucleopeptides pag. 22 1.4 Diaminoacid-based …
Number of citations: 3 www.fedoa.unina.it

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